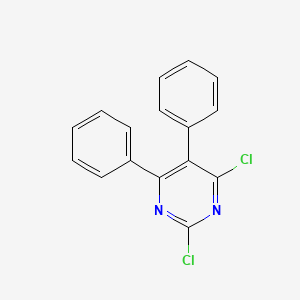

2,4-Dichloro-5,6-diphenylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Pyrimidine, a six-membered aromatic ring containing two nitrogen atoms, is a fundamental heterocyclic scaffold. nih.govbohrium.comresearchgate.net Its derivatives are ubiquitous in nature, forming the structural core of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential components of DNA and RNA. bohrium.com This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.govbohrium.com

The pyrimidine ring system offers numerous sites for chemical modification, allowing for the creation of large and diverse libraries of compounds. bohrium.com This structural versatility has been exploited to develop a wide range of therapeutic agents with activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The ability of pyrimidine derivatives to interact with enzymes and other biological macromolecules makes them a continuing source of inspiration for the design of new drugs. nih.gov

Overview of Dichloro-Substituted Pyrimidines as Synthetic Precursors

Within the broad class of pyrimidine derivatives, those substituted with two chlorine atoms, known as dichloropyrimidines, are particularly valuable as synthetic intermediates. houstonmethodist.orgchemicalbook.commdpi.com The chlorine atoms are excellent leaving groups, readily displaced by a variety of nucleophiles in aromatic nucleophilic substitution (SNAr) reactions. mdpi.comresearchgate.net This reactivity allows for the regioselective introduction of different functional groups onto the pyrimidine ring. mdpi.com

The positions of the chlorine atoms on the pyrimidine ring significantly influence its reactivity. For instance, in 2,4-dichloropyrimidines, the chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position. researchgate.net This differential reactivity can be exploited to sequentially introduce different substituents, leading to the synthesis of complex, highly functionalized pyrimidine derivatives. Common nucleophiles used in these reactions include amines, alcohols, and thiols. mdpi.com The versatility of dichloropyrimidines makes them key starting materials in the synthesis of a wide array of biologically active compounds and functional materials. houstonmethodist.orgnih.gov

Research Context of 2,4-Dichloro-5,6-diphenylpyrimidine in Organic Synthesis and Functional Material Design

This compound stands out as a specialized yet highly useful dichloropyrimidine derivative. The presence of the two phenyl groups at the 5 and 6 positions introduces significant steric bulk and modulates the electronic properties of the pyrimidine ring. This unique substitution pattern influences its reactivity and the properties of the resulting derivatives.

In organic synthesis, the two chlorine atoms serve as handles for the introduction of various functionalities, enabling the construction of complex molecular architectures. The phenyl groups can also be further functionalized, adding another layer of synthetic versatility. This has led to its use in the preparation of novel heterocyclic systems and potential therapeutic agents.

In the realm of functional material design, the rigid, aromatic core of this compound, coupled with the potential for extensive π-conjugation through the phenyl rings, makes it an attractive building block for optoelectronic materials. By strategically replacing the chlorine atoms with specific chromophores or electron-donating/accepting groups, chemists can tune the photophysical properties of the resulting molecules. This has led to research into its application in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and materials science.

| Property | Value |

| Molecular Formula | C₁₆H₁₀Cl₂N₂ |

| Molecular Weight | 313.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 164-166 °C |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and toluene. |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of a corresponding dihydroxypyrimidine precursor.

A common method starts with the condensation of a suitable 1,3-dicarbonyl compound with urea (B33335) or a urea derivative to form the pyrimidine ring. For this compound, the starting material is typically 5,6-diphenyl-2,4-pyrimidinediol. This diol is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, to replace the hydroxyl groups with chlorine atoms. The reaction is typically carried out at elevated temperatures.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution.

The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4 > C6 > C2 > C5. In the case of this compound, the chlorine at the 4-position is more readily displaced than the one at the 2-position. This allows for selective mono-substitution at the C4 position under milder reaction conditions, followed by substitution at the C2 position under more forcing conditions or with a different nucleophile.

Common derivatization reactions include:

Amination: Reaction with primary or secondary amines to form 2-amino- and/or 4-aminopyrimidines.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to yield the corresponding ethers.

Thiolation: Reaction with thiols to produce thioethers.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can be used to form carbon-carbon bonds at the chloro-positions.

Applications in Research

The unique structural features of this compound have led to its exploration in various research areas.

Role as a Precursor in the Synthesis of Biologically Active Molecules

The ability to introduce diverse functional groups onto the this compound scaffold has made it a valuable precursor for the synthesis of potentially bioactive compounds. By reacting it with various amines, amino acids, or other biologically relevant nucleophiles, researchers can generate libraries of novel compounds for screening against various diseases. The diphenyl substitution pattern provides a rigid core that can be used to orient appended functional groups in specific three-dimensional arrangements, which is crucial for binding to biological targets.

Application in the Design of Functional Dyes and Pigments

The aromatic and electron-deficient nature of the pyrimidine ring, combined with the extended conjugation provided by the phenyl groups, makes this compound a suitable core for the development of new dyes and pigments. By replacing the chlorine atoms with electron-donating or electron-withdrawing groups, the intramolecular charge transfer (ICT) characteristics of the molecule can be fine-tuned, leading to materials with specific colors and photophysical properties. These properties are of interest for applications in printing, coatings, and specialty plastics.

Use in the Development of Luminescent Materials and Organic Electronics

Derivatives of this compound have shown promise in the field of organic electronics. The introduction of fluorescent moieties through substitution of the chlorine atoms can lead to highly luminescent materials. These materials are being investigated for use as emitters in organic light-emitting diodes (OLEDs) and as active components in fluorescent sensors. The rigid structure helps to minimize non-radiative decay pathways, leading to higher quantum yields of fluorescence.

Structure

2D Structure

3D Structure

Properties

CAS No. |

651315-76-3 |

|---|---|

Molecular Formula |

C16H10Cl2N2 |

Molecular Weight |

301.2 g/mol |

IUPAC Name |

2,4-dichloro-5,6-diphenylpyrimidine |

InChI |

InChI=1S/C16H10Cl2N2/c17-15-13(11-7-3-1-4-8-11)14(19-16(18)20-15)12-9-5-2-6-10-12/h1-10H |

InChI Key |

FZRKDOSESFDCBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2,4 Dichloro 5,6 Diphenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two chlorine atoms on the electron-deficient pyrimidine (B1678525) ring makes 2,4-dichloro-5,6-diphenylpyrimidine a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one or both chlorine atoms. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Amination Reactions and Product Diversification

Amination, the reaction with amine nucleophiles, is a key method for derivatizing dichloropyrimidines. The reaction of 2,4-dichloropyrimidines with nitrogen nucleophiles can sometimes lead to a mixture of isomers, which can be challenging to separate. acs.org However, the regioselectivity of these reactions can be influenced by various factors. For instance, the use of tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C-2 position in 5-substituted-2,4-dichloropyrimidines. nih.gov In some cases, palladium catalysis can be employed to achieve highly regioselective amination, favoring the formation of the C4-substituted product. acs.orgfigshare.com The selective introduction of amino groups is a valuable strategy for creating diverse pyrimidine-based compounds. nih.gov

The following table summarizes the amination of various 2,4-dichloropyrimidine (B19661) derivatives:

| Starting Material | Amine Nucleophile | Product(s) | Key Findings |

| 2,4-Dichloropyrimidines with electron-withdrawing group at C-5 | Tertiary amines | C-2 substituted product | High C-2 selectivity observed. nih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | C-4 substituted product | Highly regioselective, catalyzed by Palladium. acs.orgresearchgate.net |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | C-4 substituted product | Highly regioselective, requires no catalyst. acs.orgresearchgate.net |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Amination and solvolysis products | Reaction conditions influence product distribution. mdpi.comuniatlantico.edu.co |

Solvolysis Reactions and Alkoxide Influence

Solvolysis, a reaction where the solvent acts as the nucleophile, can also occur with dichloropyrimidines, particularly in the presence of alkoxide ions. For instance, in alcoholic solvents with a base like sodium hydroxide (B78521), alkoxide ions can be generated in high concentrations. These alkoxides can then displace the chlorine atoms on the pyrimidine ring. mdpi.comuniatlantico.edu.co This process can sometimes compete with other desired nucleophilic substitutions, such as amination, leading to a mixture of products. mdpi.com The treatment of 2,4,6-trichloropyrimidine (B138864) with aqueous sodium hydroxide in 1,4-dioxane (B91453) leads to hydrolysis, forming 4,6-dichloro-2-hydroxypyrimidine and 2,6-dichloropyrimidin-4(3H)-one. researchgate.net

Chemoselectivity and Regioselectivity in Dichloro-Substituted Pyrimidines

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs. slideshare.netyoutube.com In the context of this compound, the two chlorine atoms at the C-2 and C-4 positions are not equivalent, leading to questions of regioselectivity during nucleophilic attack.

Generally, nucleophilic substitution on 2,4-dichloropyrimidines tends to occur selectively at the C-4 position. wuxiapptec.com This preference is attributed to the greater stability of the Meisenheimer intermediate formed during attack at C-4. stackexchange.com However, this selectivity can be highly sensitive to the nature of other substituents on the pyrimidine ring. wuxiapptec.com For example, the presence of a strong electron-donating group at the C-6 position can reverse this trend, favoring substitution at the C-2 position. wuxiapptec.com Similarly, an electron-withdrawing substituent at the C-5 position typically directs substitution to the C-4 position. nih.gov The steric bulk of substituents can also influence the C4/C2 selectivity. wuxiapptec.com

Functionalization of the Phenyl Moieties

While the primary reactive sites of this compound are the chloro-substituted carbons on the pyrimidine ring, the two phenyl groups at the 5 and 6 positions also offer opportunities for further functionalization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could potentially be employed to introduce new substituents onto these phenyl rings. However, the reactivity of these phenyl groups may be influenced by the electron-withdrawing nature of the dichloropyrimidine core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. mdpi.com In the context of aryl-substituted pyrimidines, these reactions have been used to introduce aryl groups at various positions on the pyrimidine ring. researchgate.net While direct functionalization of the existing phenyl groups in this compound via cross-coupling is less common, the reverse approach—synthesizing the diphenylpyrimidine core through a Suzuki coupling of a dihalopyrimidine with phenylboronic acid—is a viable synthetic strategy. mdpi.com

Reductive Transformations of the Dichloropyrimidine Core

The chlorine atoms of this compound can be removed through reductive dehalogenation. This transformation is typically achieved using catalytic hydrogenation. oregonstate.edu Various catalysts and reaction conditions can be employed for this purpose. For instance, palladium on carbon (Pd/C) is a common catalyst for such reductions. google.com The process involves the catalytic addition of hydrogen across the carbon-chlorine bonds, resulting in the formation of the corresponding dechlorinated pyrimidine.

In some cases, the reduction of dichloropyrimidines can be accompanied by the reduction of the pyrimidine ring itself, depending on the reaction conditions. oregonstate.edu The choice of solvent and base can also influence the outcome of the reduction. oregonstate.edu For example, the reduction of 2,4-dichloropyrimidine in the presence of magnesium oxide in aqueous ethanol (B145695) can lead to the uptake of more than the expected amount of hydrogen, suggesting some degree of nuclear reduction. oregonstate.edu

Oxidative Transformations of the Dichloropyrimidine Core

The pyrimidine ring, being an electron-deficient heterocycle, is generally resistant to oxidation. However, specific oxidative transformations can be achieved under certain conditions. For instance, the oxidation of a methylthio group at the 2-position of a related dichloropyrimidine to a methylsulfonyl group has been reported. arkat-usa.org This sulfone group can then act as a good leaving group in subsequent nucleophilic substitution reactions. researchgate.net

A patent describes the synthesis of 2,4-dichloro-5-aminopyrimidine from 2,4-dichloro-5-nitropyrimidine (B15318) via catalytic hydrogenation. google.com This suggests that a nitro group, if present on the pyrimidine ring of a diphenylpyrimidine derivative, could be reduced to an amino group. The reverse reaction, the nitration of the pyrimidine ring, is generally difficult due to the ring's electron-deficient nature.

Predicted Metal-Mediated Transformations and Ligand Formation

Based on the well-established reactivity of other 2,4-dichloropyrimidines, it is possible to predict the likely behavior of this compound in the presence of transition metal catalysts and organometallic reagents. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are expected to be the primary sites of reactivity, serving as excellent leaving groups in various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

It is highly probable that this compound would be a suitable substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would likely lead to the substitution of one or both chlorine atoms with aryl or alkyl groups. The regioselectivity of the reaction (i.e., whether the C2 or C4 position reacts first) would depend on the specific reaction conditions and the electronic and steric environment of the two chloro-substituents.

Stille Coupling: The use of organostannanes as coupling partners under palladium catalysis would be another viable pathway for introducing new carbon-based functionalities at the C2 and C4 positions.

Heck Reaction: Palladium-catalyzed coupling with alkenes would be expected to yield substituted pyrimidines with vinyl groups.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would likely result in the formation of alkynyl-substituted diphenylpyrimidines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the introduction of nitrogen-based nucleophiles, such as amines, to form amino-substituted pyrimidines.

A hypothetical reaction scheme for the Suzuki-Miyaura coupling is presented below.

| Reactant | Reagent | Catalyst/Base | Product (Mono-substitution) | Product (Di-substitution) |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-4-chloro-5,6-diphenylpyrimidine | 2,4-Diaryl-5,6-diphenylpyrimidine |

| or 4-Aryl-2-chloro-5,6-diphenylpyrimidine |

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

Reactions with Organometallic Reagents:

Strongly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are also expected to react with this compound. These reactions would likely proceed via nucleophilic aromatic substitution, with the alkyl or aryl group from the organometallic reagent displacing one or both of the chlorine atoms. The control of stoichiometry and reaction temperature would be crucial to achieve selective mono- or di-substitution.

Ligand Formation:

Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 5,6 Diphenylpyrimidine and Its Derivatives

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups.

In the case of 2,4-dichloro-5,6-diphenylpyrimidine, the FT-IR and Raman spectra would be expected to show:

C-Cl stretching vibrations: These typically appear in the fingerprint region of the spectrum.

C=N and C=C stretching vibrations: The pyrimidine (B1678525) ring will exhibit characteristic stretching vibrations.

Aromatic C-H stretching and bending vibrations: The phenyl groups will give rise to distinct bands.

The vibrational spectra of related pyrimidine derivatives, such as 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine, have been investigated using FT-IR and FT-Raman spectroscopy, with density functional theory (DFT) calculations aiding in the assignment of the observed vibrational frequencies. sigmaaldrich.com Similarly, detailed vibrational analysis has been performed on other chlorinated aromatic compounds, providing a basis for interpreting the spectra of this compound. nih.govnih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| C=N Stretch (pyrimidine ring) | 1600-1500 | FT-IR, Raman |

| C=C Stretch (aromatic/pyrimidine) | 1600-1450 | FT-IR, Raman |

| C-Cl Stretch | 800-600 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides strong evidence for the number of chlorine atoms in the molecule. researchgate.net

For instance, the molecular formula of 4,6-dichloropyrimidine (B16783) is C₄H₂Cl₂N₂, with a molecular weight of 148.978. nist.gov The HRMS of this compound would be expected to show a molecular ion peak corresponding to its exact mass, confirming the elemental composition.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the phenyl rings and the pyrimidine core. The position and intensity of these bands are influenced by the extent of conjugation and the nature of the substituents.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Many pyrimidine derivatives exhibit interesting photophysical properties. For example, a series of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines were found to be non-emissive due to an excited-state intramolecular proton transfer (ESIPT) process. nih.gov However, upon chelation with boron, fluorescence was restored, and the emission color could be tuned across the visible spectrum. nih.gov The study of the electronic absorption and emission properties of this compound and its derivatives can reveal insights into their potential applications in materials science and as fluorescent probes. nih.gov

Table 3: Representative Photophysical Data for a Substituted Pyrimidine Derivative

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Boron complex of a 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidine | ~350-400 | ~450-600 | ~100-200 | Varies |

Note: This table is based on data for related fluorescent pyrimidine derivatives and serves as an illustrative example. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray structure would reveal:

The planarity or any distortion of the pyrimidine ring.

The torsion angles between the pyrimidine ring and the two phenyl substituents.

Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding.

The crystal structures of numerous pyrimidine derivatives have been reported, providing valuable comparative data. For example, the X-ray structure of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione revealed a flattened boat conformation for the pyrimidine ring and specific orientations of the substituent rings. researchgate.net Similarly, the crystal structures of other heterocyclic compounds provide insights into the types of intermolecular interactions that can be expected. mdpi.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)pyridine |

| 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines |

| 2-mercapto pyrimidine |

| 2,4-diamino-6-hydroxy-5-nitroso pyrimidine |

| 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione |

Analysis of Intermolecular and Intramolecular Interactions

In analogous chlorinated pyrimidine compounds, weak intermolecular interactions such as C–H···N and C–H···Cl hydrogen bonds, as well as halogen···halogen and π–π stacking interactions, are pivotal in stabilizing the crystal lattice. For instance, in the crystal structure of 2,4-dichloropyrimidine (B19661), molecules are linked into chains by C–H···N interactions. nih.gov Similarly, 4,6-dichloro-5-methylpyrimidine (B15144) forms inversion dimers through pairs of C–H···N hydrogen bonds. nih.gov

For this compound, the presence of two phenyl rings introduces the likelihood of significant π–π stacking interactions between adjacent molecules. These interactions, coupled with potential C–H···Cl and C–H···N hydrogen bonds involving the phenyl and pyrimidine rings, would be expected to be dominant forces in the crystal packing. The chlorine atoms could also participate in halogen bonding (Cl···N or Cl···Cl interactions), which has been observed in other chlorinated heterocyclic systems. researchgate.net

A summary of potential interactions is presented in Table 1.

Table 1: Potential Intermolecular and Intramolecular Interactions in this compound

| Interaction Type | Potential Participating Atoms/Groups | Description |

| Intermolecular | ||

| C–H···N | Phenyl C-H donors and Pyrimidine N acceptors | Links molecules into chains or dimers. |

| C–H···Cl | Phenyl/Pyrimidine C-H donors and Cl acceptors | Contributes to the stabilization of the crystal structure. |

| π–π Stacking | Phenyl rings of adjacent molecules | Significant attractive forces due to the large aromatic surfaces. |

| Halogen Bonding | Cl atoms and Pyrimidine N atoms or other Cl atoms | Directional interactions that can influence molecular packing. |

| Intramolecular | ||

| Steric Repulsion | Phenyl groups and adjacent Cl atom | Leads to non-coplanar arrangement of the rings. |

Elucidation of Molecular Packing Structures

The molecular packing of this compound in the solid state would be a complex interplay of the intermolecular forces detailed above. Based on the analysis of simpler dichloropyrimidines, a layered or herringbone packing motif is plausible, driven by the combination of hydrogen bonding and π–π stacking interactions.

In the case of 4,6-dichloro-5-methylpyrimidine, the molecules are linked by C–H···N hydrogen bonds to form inversion dimers, which then pack into a stable crystalline structure. nih.gov For 4,6-dichloro-5-methoxypyrimidine, short Cl···N contacts are observed to generate a three-dimensional framework. researchgate.net

The anticipated crystallographic parameters for a related, though simpler, compound are provided in Table 2 to illustrate a typical dichloropyrimidine crystal system.

Table 2: Crystallographic Data for 4,6-Dichloro-5-methylpyrimidine nih.gov

| Parameter | Value |

| Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 5,6 Diphenylpyrimidine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. It is used to investigate the ground-state properties of a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—its lowest energy conformation. For 2,4-dichloro-5,6-diphenylpyrimidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the equilibrium geometry.

The optimization would define key structural parameters. The pyrimidine (B1678525) ring itself is expected to be nearly planar. However, the two phenyl groups at positions 5 and 6 introduce significant steric hindrance, forcing them to twist out of the plane of the pyrimidine ring. The final optimized geometry would provide precise values for:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Cl).

Bond Angles: The angles formed by three connected atoms (e.g., N-C-N, C-C-Cl).

Dihedral Angles: The twist or torsion angles, which are particularly important for defining the orientation of the phenyl rings relative to the pyrimidine core.

Analysis of the electronic structure provides a map of electron distribution, which is fundamental to understanding the molecule's chemical nature.

Molecular Orbital Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties.

HOMO: Represents the orbital from which an electron is most easily removed. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the orbital to which an electron is most easily added. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap suggests that the molecule can be easily excited, implying higher chemical reactivity and polarizability. For this compound, the HOMO is expected to have significant π-character distributed across the diphenyl-substituted portion of the molecule, while the LUMO would likely be a π* orbital involving the entire aromatic system.

The eventual charge transfer interactions within a molecule can be explained by the HOMO-LUMO energy gap. Computational studies on related dichlorinated pyrimidines have calculated these values. For instance, a DFT study on 2,4-dichloro-5-nitropyrimidine (B15318) yielded specific HOMO, LUMO, and energy gap values. While the exact values for this compound would differ due to the electronic influence of the phenyl groups instead of a nitro group, the type of data obtained would be analogous.

Table 1: Illustrative Frontier Molecular Orbital Energies (Based on a Related Dichloropyrimidine)

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These values are for illustrative purposes to show the type of data generated from DFT calculations and are not the actual values for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Vibrational Frequencies: Theoretical calculations can predict the frequencies of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved. For this compound, key vibrational modes would include C-Cl stretching, C=N and C=C stretching within the pyrimidine ring, and various C-H bending and stretching modes of the phenyl groups.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated shifts for each unique proton and carbon atom in the molecule can be compared with experimental data to confirm its structure. For this compound, calculations would predict distinct chemical shifts for the protons on the two phenyl rings and for the different carbon atoms in the pyrimidine and phenyl moieties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate how the molecule behaves upon absorption of light, Time-Dependent DFT (TD-DFT) is the method of choice. It allows for the calculation of electronic transition energies and the properties of excited states.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

Molecules with distinct electron-donating and electron-accepting groups can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from the donor part of the molecule to the acceptor part, creating an excited state with a large dipole moment and significant charge separation.

In this compound, the diphenyl-substituted pyrimidine system could potentially facilitate such phenomena. The pyrimidine ring, particularly with its electron-withdrawing chlorine atoms, can act as an electron acceptor, while the phenyl groups can act as electron donors. TD-DFT is a valuable tool for investigating ICT states. By analyzing the molecular orbitals involved in an electronic transition, one can determine if there is a net movement of electron density from one part of the molecule to another. The formation of a twisted intramolecular charge transfer (TICT) state, where one part of the molecule rotates relative to the other in the excited state, is a common mechanism and could be explored by performing geometry optimizations of the excited state.

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational landscape of this molecule can be inferred from computational studies on related pyrimidine derivatives. The conformational flexibility of this compound is primarily dictated by the rotation of the two phenyl groups attached to the pyrimidine ring.

Density Functional Theory (DFT) is a powerful tool for exploring the potential energy surface and identifying stable conformers. For analogous systems, such as 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been employed to determine the relative stabilities of various isomers. nih.gov This approach can be applied to this compound to understand the rotational barriers of the phenyl groups and the preferred dihedral angles relative to the pyrimidine core. The steric hindrance between the phenyl groups and the chlorine atoms at the 2 and 4 positions is a critical factor in determining the most stable conformation.

Table 1: Predicted Conformational Properties of this compound (Inferred from Analogous Systems)

| Parameter | Predicted Characteristic | Influencing Factors |

| Phenyl Group Orientation | Non-coplanar with the pyrimidine ring | Steric hindrance between phenyl groups and adjacent chloro substituents. |

| Rotational Barriers | Moderate energy barriers for phenyl group rotation | Interplay of steric repulsion and π-conjugation effects. |

| Most Stable Conformer | A twisted conformation minimizing steric strain | Optimization of dihedral angles between the phenyl and pyrimidine rings. |

This table is based on theoretical considerations and data from analogous pyrimidine derivatives due to the absence of specific studies on this compound.

Quantum Chemical Characterization of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the reaction mechanisms involving this compound. The presence of two chlorine atoms on the pyrimidine ring makes it a likely candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies on 2,4-dichloropyrimidine (B19661) and its derivatives provide a framework for understanding the regioselectivity of such reactions. researchgate.net

For 2,4-dichloropyrimidines, nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity is influenced by the electronic nature of the substituents on the pyrimidine ring. In the case of 2,4-dichloro-5-nitropyrimidine, the presence of an electron-withdrawing nitro group at the C5 position directs the substitution to the C4 position. researchgate.net Conversely, in some cases, tertiary amine nucleophiles have shown selectivity for the C2 position. researchgate.net

For this compound, the bulky phenyl groups at the C5 and C6 positions would exert significant steric hindrance, which would play a crucial role in the reaction pathway. DFT calculations can be used to model the transition states for nucleophilic attack at both the C2 and C4 positions. By comparing the activation energies of these transition states, the preferred reaction site can be predicted.

Quantum chemical modeling of the interaction between a nucleophile and this compound would involve:

Optimization of the ground state geometries of the reactants.

Locating the transition state structures for the formation of the Meisenheimer intermediates at both C2 and C4.

Calculation of the activation energy barriers for both pathways.

Studies on related systems, such as the reaction of N-substituted cyclic amines with 2,4-dichloropyrimidine, have shown that the regioselectivity is determined by the steric nature of the substrates. rsc.org The presence of bulky aryl groups, as in 6-aryl-2,4-dichloropyrimidine, has been shown to favor substitution at the C4 position in amination reactions. researchgate.net

Table 2: Predicted Reactivity Parameters for SNAr Reactions of this compound (Based on Analogous Systems)

| Reaction Parameter | Predicted Outcome | Rationale |

| Preferred Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Presence of two labile chloro groups on an electron-deficient pyrimidine ring. |

| Regioselectivity | Likely favors substitution at the C4 position | Steric hindrance from the C5 and C6 diphenyl groups may disfavor attack at the adjacent C2 position. |

| Transition State | Formation of a Meisenheimer complex | Stabilization of the negative charge by the pyrimidine ring and potentially the phenyl substituents. |

This table is based on theoretical predictions and findings from similar dichloropyrimidine derivatives.

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field, with pyrimidine derivatives showing considerable promise. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials.

For a molecule to exhibit significant NLO properties, it typically possesses a π-conjugated system with electron-donating and electron-accepting groups, creating a "push-pull" electronic structure. In this compound, the pyrimidine ring acts as an electron-accepting core. The diphenyl substituents can contribute to the π-conjugation, and their electronic nature can be tuned to enhance the NLO response.

Theoretical studies on pyrimidine-based chromophores have demonstrated that structural modifications, such as altering the π-bridge or introducing different functional groups, can significantly influence the NLO properties. researchgate.net The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical software.

While specific NLO data for this compound is not available, studies on other dichlorinated chalcone (B49325) isomers have shown that planarity and extended π-conjugation lead to higher hyperpolarizability. researchgate.net The twisted conformation of this compound, caused by steric hindrance, might reduce the effective π-conjugation and thus temper the NLO response compared to a fully planar analogue. However, the presence of the diphenyl system still provides a basis for potential NLO activity.

Table 3: Predicted Nonlinear Optical (NLO) Properties of this compound (Conceptual)

| NLO Parameter | Predicted Potential | Influencing Structural Features |

| First-order Hyperpolarizability (β) | Moderate | Pyrimidine core as an acceptor; diphenyl groups contributing to the π-system. |

| Second Harmonic Generation (SHG) | Potential for SHG activity | Dependent on the non-centrosymmetric arrangement in the solid state. |

| Two-Photon Absorption (TPA) | Possible | The extended π-system of the diphenylpyrimidine core could support TPA. |

This table presents a conceptual prediction of NLO properties based on the structural features of the molecule and findings for related pyrimidine systems.

Advanced Research Applications of 2,4 Dichloro 5,6 Diphenylpyrimidine and Its Derivatives

Applications in Medicinal Chemistry and Chemical Biology

The versatility of the 2,4-dichloro-5,6-diphenylpyrimidine core structure makes it a valuable starting point for the synthesis of a wide array of biologically active molecules. Its two reactive chlorine atoms allow for selective modifications, enabling the creation of diverse chemical libraries for drug discovery.

Scaffold Design and Molecular Scaffolding Strategies

The pyrimidine (B1678525) ring is a fundamental building block in DNA and RNA, making it an attractive scaffold for the design of new drugs. nih.govnih.gov The this compound scaffold, in particular, offers a versatile platform for developing novel therapeutic agents. Its diphenyl substitution provides a rigid framework that can be strategically modified to interact with specific biological targets.

Researchers utilize this scaffold to generate libraries of compounds with diverse functionalities. For instance, the reactivity of the chlorine atoms at the 2 and 4 positions allows for the introduction of various substituents, leading to the creation of molecules with tailored properties. This approach has been successfully employed in the development of inhibitors for various enzymes and receptors.

A notable example involves the use of a related dichlorofuro[3,4-d]pyrimidin-7-one scaffold, where the reactive chlorine atoms are exploited to create highly functionalized pyrimidines through reactions with different amine nucleophiles. thieme-connect.deresearchgate.net This highlights the potential of dichlorinated pyrimidine cores in generating diverse molecular architectures for drug discovery.

Rational Drug Design Principles (e.g., Pharmacophore Modeling, 3D-QSAR)

Rational drug design is a step-by-step process that begins with identifying a molecular target and proceeds through lead optimization and study. youtube.com This approach has become fundamental in modern drug discovery. youtube.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govdergipark.org.trmdpi.com For pyrimidine-based compounds, pharmacophore models can be generated based on known active molecules or the structure of the target protein. These models then guide the virtual screening of large compound libraries to identify new potential drug candidates. nih.govmdpi.com The process often involves validating the model to ensure its quality and ability to distinguish between active and inactive compounds. nih.gov

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR studies establish a mathematical relationship between the 3D properties of a series of molecules and their biological activity. For 2-phenylpyrimidine (B3000279) analogues, a 3D-QSAR model was developed that showed a high correlation between the predicted and actual inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov This model, validated by various statistical methods, provides valuable insights for designing new and more potent inhibitors. nih.gov

Exploration of Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Modulation)

Derivatives of this compound have been investigated for their interactions with a variety of molecular targets, including enzymes and receptors.

Enzyme Inhibition: An enzyme inhibition assay was developed for 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, demonstrating a practical method for monitoring its levels. nih.gov Diphenylpyrimidine derivatives have also been designed as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) with the T790M mutation and Focal Adhesion Kinase (FAK). nih.gov These compounds showed potent inhibitory activity against both kinases. nih.gov

Receptor Modulation: New chiral diphenylmethane (B89790) derivatives have been identified as potent dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma partial agonists. nih.gov Docking experiments helped to understand the molecular basis of their activity. nih.gov

The table below summarizes the inhibitory activities of selected diphenylpyrimidine derivatives against various enzymes.

| Compound | Target Enzyme(s) | IC50 Values | Reference |

| 9a | FAK | 1.03 nM | nih.gov |

| EGFRT790M | 3.89 nM | nih.gov | |

| 9f | FAK | 3.05 nM | nih.gov |

| EGFRT790M | 7.13 nM | nih.gov | |

| 12a | Aurora A | 309 nM | nih.gov |

| Aurora B | 293 nM | nih.gov | |

| 23d | PfGSK3 | 172 nM | chemrxiv.org |

| PfPK6 | 11 nM | chemrxiv.org | |

| 23e | PfGSK3 | 97 nM | chemrxiv.org |

| PfPK6 | 8 nM | chemrxiv.org |

Role as Precursors for Kinase Inhibitors (e.g., CDK, Aurora Kinase)

The pyrimidine scaffold is a key component in numerous kinase inhibitors due to its ability to form crucial hydrogen bonds within the ATP-binding site of these enzymes. nih.govnih.gov

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are important targets in cancer therapy. nih.gov While many scaffolds have been explored for CDK inhibitors, the amino-pyrimidine structure is particularly well-represented. nih.gov Several CDK inhibitors are currently in clinical development. nih.gov

Aurora Kinase Inhibitors: Aurora kinases are also significant targets in oncology. nih.gov Pyrimidine-based scaffolds, including 2-aminopyrimidines and 2,4-diaminopyrimidines, are prominent in the design of Aurora kinase inhibitors. nih.gov A series of novel 2,4-disubstituted pyrimidines were designed and synthesized as Aurora kinase inhibitors, with some compounds showing potent activity against both Aurora A and Aurora B. nih.gov For example, a novel class of pyrimidine derivatives was developed as Aurora A kinase inhibitors that induce a specific "DFG-out" conformation, leading to the degradation of MYC oncoproteins. nih.gov

Development of Utrophin Modulators and Mechanism of Action Studies

Utrophin is a protein that can compensate for the absence of dystrophin in Duchenne muscular dystrophy (DMD). nih.govnih.gov Therefore, small molecules that can upregulate utrophin expression are a promising therapeutic strategy for this devastating disease. nih.govnih.govontosight.ai

A novel class of utrophin modulators based on a 4,6-diphenylpyrimidine-2-carbohydrazide scaffold was discovered through a phenotypic screen. nih.govunex.es The lead compound, OX01914, was found to increase utrophin mRNA and protein levels. unex.es Further studies, including chemical proteomics, revealed that this series of compounds acts through a novel mechanism of action, distinct from the first-in-class utrophin modulator, ezutromid (B1671843). nih.govunex.es The failure of ezutromid in clinical trials highlighted the need for new modulators with improved properties and different mechanisms. nih.gov

The development of these new modulators involved optimizing the initial hit compound to improve its potency and physicochemical properties. researchgate.net This research provides a promising new avenue for the treatment of DMD. unex.es

Contribution to Antimicrobial and Antiviral Agent Discovery

Pyrimidine derivatives have also shown promise as antimicrobial and antiviral agents.

Antimicrobial Agents: Novel pyridazinone scaffolds derived from a natural product, luffariellolide, and containing a pyrimidine moiety, have demonstrated significant antibacterial activity against Klebsiella pneumoniae. acs.org One derivative, 2-(5-fluoropyrimidinyl)pyridazinone, was particularly potent. acs.org These compounds appear to work by disrupting the outer membrane of the bacteria. acs.org

Antiviral Agents: The pyrimidine ring is a component of some antiviral drugs. For instance, Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV, contains a pyrimidine core. nih.gov Furthermore, the synthesis of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds has yielded derivatives with significant antiretroviral activity. nih.gov These compounds were comparable in potency to established antiviral drugs like adefovir (B194249) and tenofovir. nih.gov Research in this area also involves designing agents that target viral envelope proteins. purdue.edu

Structure-Activity Relationship (SAR) Studies and Structural Optimization

The this compound core is a prominent scaffold in medicinal chemistry, particularly for the design of kinase inhibitors and other therapeutic agents. researchgate.netnih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in optimizing the biological activity of derivatives of this compound. These studies systematically modify the chemical structure to understand how different functional groups and their positions influence the molecule's interaction with its biological target. nih.govnih.gov

In the context of drug design, the pyrimidine core often acts as a hinge-binding motif, interacting with key residues in the active site of enzymes like kinases. researchgate.net SAR studies on pyrimidine derivatives have revealed several key insights:

Substitutions at the 2 and 4 positions: The chlorine atoms at the 2 and 4 positions of the pyrimidine ring are reactive sites that allow for the introduction of various substituents. Replacing these chlorine atoms with different amine or aryl groups can significantly alter the compound's potency and selectivity. chemrxiv.orgdiva-portal.orgnih.gov For instance, in the development of inhibitors for plasmodial kinases PfGSK3 and PfPK6, extensive modifications at the 2, 4, and 5 positions of the pyrimidine core were explored to enhance inhibitory activity. chemrxiv.org

Role of the diphenyl groups: The phenyl groups at the 5 and 6 positions contribute to the molecule's lipophilicity and can engage in hydrophobic interactions within the target's binding pocket. Modifications to these phenyl rings, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity. nih.gov

Introduction of solubilizing groups: To improve pharmacokinetic properties, SAR studies often involve the addition of solubilizing groups. For example, the incorporation of a [4-(diethylamino)butyl]amino side chain was shown to enhance the bioavailability of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net

The insights gained from SAR studies guide the rational design and structural optimization of new analogs with improved efficacy and reduced side effects. nih.govnih.gov For example, based on the SAR of a lead compound, researchers can design new derivatives with optimized substituents to achieve higher potency and selectivity for a specific biological target. researchgate.net

Interactive Table: SAR Insights for Pyrimidine-Based Compounds

| Scaffold/Derivative | Target | Key SAR Findings | Reference |

| 2,4,5-Trisubstituted Pyrimidines | PfGSK3/PfPK6 | Modifications at the 2, 4, and 5 positions are critical for inhibitory activity. An amide linker was found to be important for activity. | chemrxiv.org |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | A1 Adenosine Receptor | The cyano group at position 5 enhances binding. Substituents at R2, R4, and R6 control the selectivity profile. | diva-portal.orgnih.gov |

| Pyrido[2,3-d]pyrimidines | Abl/FGFr Tyrosine Kinases | Introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position improved potency and bioavailability. Replacement of the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) functionality led to a highly selective FGFr inhibitor. | researchgate.net |

| 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide Analogs | PPARγ | Electron-withdrawing substitutions on the A ring (benzene) and substitutions at position 2 improved activity. A sulfonamide linker is critical. | nih.govnih.gov |

| 2,4-dichloro-6-methylpyrimidine derivatives | EGFR T790M/L858R | Compound L-18 showed significant inhibitory activity and selectivity. | nih.gov |

Applications in Materials Science and Photophysics

Beyond its applications in medicine, the this compound scaffold and its derivatives are gaining attention in materials science and photophysics due to their unique electronic and optical properties.

Pyrimidines, being electron-deficient heterocycles, are promising building blocks for the development of organic semiconductors, particularly n-type and hole-transport materials. researchgate.nettdl.org The donor-acceptor approach, where electron-donating and electron-accepting units are combined within a molecule, is a widely used strategy to tune the band gap and charge transport properties of organic semiconductors. youtube.com The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor unit in such architectures. By strategically functionalizing the this compound core with electron-donating moieties, it is possible to create materials with tailored HOMO/LUMO energy levels suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netyoutube.com

Derivatives of this compound exhibit interesting luminescent properties, making them attractive for the design of novel optoelectronic materials. nih.gov The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the pyrimidine core and the phenyl rings. nih.gov For instance, strategically varying the aryl substituents on a pyrimidine can switch the character of the luminescent excited states from charge-transfer (CT) to locally excited (LE) states, which in turn affects their sensitivity to the environment. researchgate.net This tunability is crucial for developing materials for specific applications, such as emitters in OLEDs. researchgate.netnih.gov

Certain pyrimidine derivatives exhibit solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent. This property arises from changes in the electronic distribution of the molecule in its ground and excited states in response to the solvent's polarity. The fluorescence properties of these molecules can be highly sensitive to the microenvironment. nih.govacs.org This sensitivity makes them promising candidates for use as environmental sensors, for example, to probe the polarity of different media. nih.gov

The nitrogen atoms in the pyrimidine ring can be protonated, leading to significant changes in the molecule's electronic structure and, consequently, its photophysical properties. researchgate.netacs.org This property has been exploited to develop pH-sensitive colorimetric and luminescent sensors. nih.gov For example, the protonation of the pyrimidine ring in certain 2-(2′-hydroxyphenyl)pyrimidines can inhibit the excited-state intramolecular proton transfer (ESIPT) process, resulting in a reversible and visually detectable change in fluorescence. nih.govacs.orgnih.gov This "on/off" switching of fluorescence makes these compounds suitable for applications such as solid-state acid-base vapor sensors. nih.gov

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. researchgate.netrsc.orgmdpi.com This process often leads to a large Stokes shift and dual emission, properties that are highly desirable for various applications, including fluorescent probes and imaging agents. acs.orgresearchgate.net Derivatives of this compound, particularly those containing a hydroxyl group ortho to the point of attachment to the pyrimidine ring, are being investigated for their ESIPT properties. nih.govacs.orgnih.gov In these systems, photoexcitation can trigger the transfer of a proton from the hydroxyl group to a nitrogen atom of the pyrimidine ring, forming an excited-state keto tautomer with distinct emission characteristics. nih.govacs.org However, in some cases, this ESIPT process can lead to non-radiative decay and a lack of fluorescence. acs.orgnih.gov Understanding and controlling the ESIPT mechanism in these pyrimidine derivatives is an active area of research, with the potential to develop novel fluorescent materials with tailored properties. spectroscopyonline.comfigshare.com

Interactive Table: Photophysical Applications of Pyrimidine Derivatives

| Application | Key Property/Phenomenon | Mechanism/Observation | Reference |

| Organic Semiconductors | Electron-deficient nature | The pyrimidine ring acts as an electron acceptor in donor-acceptor architectures, enabling tuning of band gaps and charge transport properties. | researchgate.netyoutube.com |

| Luminescent Materials | Tunable emission | Varying aryl substituents can alter the character of luminescent excited states (CT vs. LE). | researchgate.netnih.gov |

| Environmental Sensing | Solvatochromism | Fluorescence properties are sensitive to the microenvironment's polarity. | nih.govacs.org |

| pH Sensors | Acidochromism | Protonation of the pyrimidine ring inhibits ESIPT, leading to a reversible fluorescence response. | nih.govacs.orgnih.gov |

| ESIPT Probes | Excited-State Intramolecular Proton Transfer | Photoinduced proton transfer from a hydroxyl group to a pyrimidine nitrogen leads to a keto tautomer with different emission properties. | nih.govacs.orgnih.gov |

Applications in Catalysis

The pyrimidine scaffold, a fundamental heterocyclic motif, is not only a cornerstone in medicinal chemistry but also a versatile platform in the field of catalysis. The unique electronic properties and coordination capabilities of the pyrimidine ring and its derivatives, including this compound, allow for their application in a wide array of catalytic systems. These applications span from the design of sophisticated ligands for metal-catalyzed reactions to their direct use in organocatalysis and their incorporation into robust heterogeneous catalysts.

Ligand Design for Metal-Mediated Catalysis

The design of ancillary ligands is a critical aspect of modern organometallic chemistry, as ligands play a pivotal role in modulating the reactivity, selectivity, and stability of metal catalysts. wiley.com Pyrimidine derivatives have emerged as valuable ligands due to their N-donor atoms, which can coordinate to a variety of metal centers. The steric and electronic properties of the pyrimidine ring can be fine-tuned through substitution, making them highly adaptable for specific catalytic transformations.

Theoretical studies have highlighted the exceptional ligand properties of pyrimidine-derived carbenes, such as N-heterocyclic carbenes (NHCs), mesoionic carbenes (MICs), and remote-NHCs (r-NHCs). acs.org These carbenes exhibit strong electron donation and can provide significant steric stabilization to metal complexes, surpassing conventional imidazol-2-ylidenes. acs.org For instance, diazinium carbenes, a class that includes pyrimidine derivatives, can function as ditopic ligands, binding to Lewis acids at both the ylidene carbon and a nitrogen atom. acs.org This dual coordination can be exploited in designing catalysts with unique reactivity.

A notable application of pyrimidine-based ligands is in the development of metal-organic frameworks (MOFs). The pyrimidine-4,6-dicarboxylate (pmdc) dianion, for example, has been used to construct one-dimensional coordination polymers with various transition metals like Fe(II), Co(II), Ni(II), Zn(II), and Cu(II). nih.gov The planar geometry of the pmdc ligand allows it to act as a bis-bidentate bridging ligand, linking metal centers into polymeric chains. nih.gov These structures are not only of interest for their magnetic properties but also hold potential for catalytic applications where the defined porous structure of the MOF can influence substrate selectivity.

Furthermore, pyrimidine-based Schiff base ligands have been employed to cap and stabilize gold (Au) and platinum (Pt) nanoparticles. nih.gov The resulting nanoparticles, such as DPMM-Au NPs and DPMM-Pt NPs, where DPMM is 2-((4,6-dimethoxypyrimidine-2-yl)methyleneenamino)-6-methoxyphenol, demonstrate the utility of pyrimidine derivatives in creating catalytically active nanomaterials. nih.gov Iridium complexes featuring PN5P-pincer ligands have also been developed for the sustainable synthesis of pyrimidines from alcohols and amidines, showcasing the synergy between the pyrimidine core and a catalytically active metal center. acs.org

Table 1: Examples of Pyrimidine-Based Ligands in Metal-Mediated Systems

| Ligand Type | Metal Center | Application/System | Key Finding | Reference |

|---|---|---|---|---|

| Pyrimidine-derived Carbenes | Rhodium (model) | Theoretical study of ligand properties | High electron donation and steric stabilization compared to imidazol-2-ylidenes. | acs.org |

| Pyrimidine-4,6-dicarboxylate (pmdc) | Fe(II), Co(II), Ni(II), Zn(II), Cu(II) | Design of 1-D Metal-Organic Frameworks | Acts as a bis-bidentate bridging ligand, forming polymeric chains. | nih.gov |

| PN5P-Pincer Ligand | Iridium | Catalytic synthesis of pyrimidines | Efficiently catalyzes the multicomponent synthesis of pyrimidines from alcohols. | acs.org |

| Pyrimidine Schiff Base (DPMM) | Gold (Au), Platinum (Pt) | Nanoparticle capping and stabilization | Forms stable and catalytically active metal nanoparticles. | nih.gov |

Organocatalysis Utilizing Pyrimidine Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. Pyrimidine derivatives have found a niche in this area, acting as catalysts or participating as key substrates in organocatalytic transformations.

A significant example is the use of pyrimidines as N-centered nucleophiles in the enantioselective aza-Michael reaction. rsc.orgresearchgate.net In a process catalyzed by a diarylprolinol triphenylsilyl ether, various pyrimidines react with α,β-unsaturated aldehydes to produce chiral acyclic pyrimidine nucleosides. This reaction proceeds with good yields and excellent enantioselectivities (91–98% ee), demonstrating the potential for creating stereochemically complex molecules using a pyrimidine core. rsc.orgresearchgate.net The success of this reaction highlights the ability of the pyrimidine nitrogen to act as an effective nucleophile under mild, organocatalytic conditions.

Another strategy involves the inverse-electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine, which serves as a pyrimidine precursor. mdpi.com This organocatalytic method provides direct access to pyrimidine derivatives. mdpi.com The field of organocatalysis continues to expand, with numerous methods being developed for the synthesis of pyrimidine-containing scaffolds, often leveraging the inherent reactivity of the pyrimidine ring or its precursors. acs.org

Table 2: Organocatalytic Synthesis of Chiral Acyclic Pyrimidine Nucleosides

| Pyrimidine Nucleophile | α,β-Unsaturated Aldehyde | Yield (2 steps) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pyrimidine | Cinnamaldehyde | 78% | 98% | rsc.org |

| Uracil (B121893) | Crotonaldehyde | 65% | 95% | rsc.org |

| Thymine | Cinnamaldehyde | 72% | 96% | rsc.org |

| 5-Fluorouracil | Crotonaldehyde | 51% | 91% | rsc.org |

Heterogeneous Catalysis Incorporating Pyrimidine Moieties

Heterogeneous catalysts are highly valued in industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous operation. Incorporating pyrimidine moieties into solid supports is an emerging strategy for creating novel heterogeneous catalysts.

One area of application is in oxidation reactions. The heterogeneous catalytic oxidation of various thioethers has been successfully performed in ionic liquids using mesoporous silica (B1680970) catalysts (MCM-41 and UVM-type) containing titanium or a combination of titanium and germanium. nih.gov The presence of pyrimidine derivatives as substrates in these systems demonstrates the compatibility of the pyrimidine core with such heterogeneous catalytic setups. nih.gov

Nanocatalysis represents a significant frontier in this field. Magnetically recoverable nanocatalysts, in particular, offer a practical solution for catalyst separation. nih.gov For instance, a Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2 heterogeneous catalyst has been developed for the synthesis of pyran-annulated heterocyclic scaffolds, which can include pyrimidine rings. acs.org Similarly, various nano-catalysts, such as nano-MgO and SBA-15-Pr-SO3H, have been utilized for the synthesis of pyrido[2,3-d]pyrimidines. nih.gov These catalysts often operate under green conditions, such as in water or solvent-free systems, providing high yields and simplifying product workup. nih.gov The development of biosynthesized magnetic nanocatalysts, like Fe3O4@NCs/Cu(II), further underscores the move towards more sustainable catalytic methods for constructing complex pyrimidine-based architectures. nih.gov

Table 3: Examples of Heterogeneous Catalysis Involving Pyrimidine Systems

| Catalyst | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Mesoporous Ti or Ti/Ge Catalysts | Oxidation | Thioethers (e.g., 2-thiomethylpyrimidine) | Effective oxidation in ionic liquids with catalyst recyclability. | nih.gov |

| Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2 | Three-component reaction | Aryl aldehydes, malononitrile, barbituric acid derivatives | Ultrasound-assisted synthesis of pyran-annulated scaffolds. | acs.org |

| nano-MgO | Multicomponent reaction | 6-Aminouracil, aryl aldehydes, malononitrile | Green synthesis of pyrido[2,3-d]pyrimidines in water. | nih.gov |

| Fe3O4@NCs/Cu(II) | Multicomponent reaction | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, indene-1,3-dione, aryl aldehydes | Biosynthesized magnetic nanocatalyst for tetracyclic pyrimidine systems. | nih.gov |

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 5,6 Diphenylpyrimidine

Novel Synthetic Strategies for Advanced Pyrimidine (B1678525) Architectures

The inherent reactivity of the two chlorine atoms in 2,4-dichloro-5,6-diphenylpyrimidine provides a gateway to a vast array of more complex molecular structures. Future research should venture beyond simple nucleophilic substitutions to construct sophisticated, multi-dimensional pyrimidine-based architectures.

One promising direction is the synthesis of fused pyrimidine systems . By designing reactions where the incoming nucleophile can undergo a subsequent intramolecular cyclization, novel polycyclic aromatic systems incorporating the diphenylpyrimidine moiety can be accessed. These fused systems are anticipated to exhibit unique photophysical and electronic properties, making them attractive targets for materials science applications.

Furthermore, the use of this compound as a core building block for the construction of macrocycles and dendrimers presents a significant opportunity. The divergent reactivity of the two chlorine atoms can be exploited in a stepwise fashion to build large, well-defined macromolecular structures. For instance, sequential reactions with bifunctional linkers could lead to the formation of pyrimidine-containing macrocycles with specific host-guest recognition capabilities. Research on macrostructures derived from dichloropyrimidines has already shown the potential for creating functional porphyrinoids and heteracalix[n]arenes. icm.edu.pl

The convergent synthesis of dendrimers , where pre-synthesized dendritic wedges are attached to the dichlorodiphenylpyrimidine core, could yield highly branched, monodisperse macromolecules with a high density of functional groups at their periphery. nih.govnih.govmdpi.commdpi.com These dendritic structures could find applications in catalysis, drug delivery, and light-harvesting systems. The synthesis of a G3-polyester dendrimer based on a dichloropyrimidine core has demonstrated the feasibility of this approach.

| Architectural Class | Synthetic Approach | Potential Starting Material | Potential Advanced Architecture |

| Fused Pyrimidines | Intramolecular Cyclization | This compound and a bifunctional nucleophile | Polycyclic aromatic diphenylpyrimidine systems |

| Macrocycles | Stepwise reaction with linkers | This compound | Pyrimidine-based macrocyclic hosts |

| Dendrimers | Convergent or Divergent Synthesis | This compound as a core or branching unit | Diphenylpyrimidine-cored dendrimers |

Integration with Supramolecular Chemistry and Nanotechnology

The incorporation of the 2,4-disubstituted-5,6-diphenylpyrimidine unit into supramolecular assemblies and nanomaterials is a largely unexplored yet highly promising research avenue. The bulky and rigid nature of the diphenylpyrimidine core, combined with the potential for functionalization at the 2- and 4-positions, makes it an excellent candidate for directing self-assembly processes.

Future investigations could focus on the design of liquid crystals based on derivatives of this compound. By introducing long alkyl chains or other mesogenic groups, it may be possible to induce liquid crystalline phases, with the diphenylpyrimidine core providing the necessary structural anisotropy.

The self-assembly of specifically designed diphenylpyrimidine derivatives could lead to the formation of well-ordered nanostructures such as nanofibers, vesicles, or organogels. rsc.orgfrontiersin.org For example, the introduction of hydrogen bonding motifs or long aliphatic chains could drive the spontaneous organization of these molecules into functional supramolecular materials. The self-assembly of diphenylpyrimidine derivatives has been explored in the context of creating photo-responsive vesicles. rsc.org

Moreover, the use of functionalized 2,4-disubstituted-5,6-diphenylpyrimidines as ligands for the construction of metal-organic frameworks (MOFs) is a particularly exciting prospect. mdpi.comgoogle.comrsc.orgresearchgate.netnih.gov The nitrogen atoms of the pyrimidine ring and any additional donor atoms introduced at the 2- and 4-positions can coordinate to metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The structural diversity of MOFs derived from pyridine-dicarboxylic acids highlights the potential for creating novel frameworks. rsc.org

| Application Area | Key Feature of Diphenylpyrimidine | Potential Outcome |

| Liquid Crystals | Structural rigidity and anisotropy | Novel mesogenic materials |

| Self-Assembly | Directed intermolecular interactions | Functional nanofibers, vesicles, and gels |

| Metal-Organic Frameworks | Coordination sites for metal ions | Porous materials for storage and catalysis |

Advanced Mechanistic Studies on Pyrimidine Reactivity

While the general principles of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines are relatively well-understood, a deeper, quantitative understanding of the reactivity of this compound is crucial for its rational application in synthesis. The presence of the two phenyl groups at the 5- and 6-positions significantly influences the electronic and steric environment of the pyrimidine ring, leading to potentially unique reactivity patterns compared to simpler dichloropyrimidines.

Future research should employ a combination of experimental and computational methods to conduct advanced mechanistic studies . Kinetic studies of the substitution reactions with a wide range of nucleophiles can provide valuable data on reaction rates and activation parameters. zenodo.orgresearchgate.net This experimental data can then be used to benchmark and validate computational models.

Computational studies , using methods such as density functional theory (DFT), can provide detailed insights into the reaction mechanisms, including the structures of intermediates and transition states, and the factors controlling regioselectivity. wuxiapptec.comresearchgate.netresearchgate.netresearchgate.netmdpi.com For instance, computational analysis can help to elucidate why one chlorine atom reacts preferentially over the other under specific conditions and how the phenyl groups influence this selectivity. Understanding the subtle interplay of electronic effects, steric hindrance, and the nature of the nucleophile and solvent will be key to precisely controlling the outcome of synthetic transformations.

| Research Method | Focus of Study | Expected Outcome |

| Experimental Kinetics | Reaction rates with various nucleophiles | Quantitative reactivity data and activation parameters |

| Computational Chemistry (DFT) | Transition state analysis, reaction pathways | Mechanistic insights and prediction of regioselectivity |

| Combined Approach | Correlation of experimental and computational data | A robust and predictive model of reactivity |

Development of Structure-Property Relationship Models for Predictive Design

To accelerate the discovery of new functional materials and molecules based on the this compound scaffold, the development of robust quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models is essential. mdpi.comnih.govresearchgate.netbg.ac.rsoptibrium.com These models aim to correlate the structural features of molecules with their physicochemical properties or biological activities, enabling the predictive design of new compounds with desired characteristics.

Future work in this area should focus on synthesizing a diverse library of 2,4-disubstituted-5,6-diphenylpyrimidine derivatives and systematically measuring their key properties. For materials science applications, this could include photophysical properties (absorption and emission wavelengths, quantum yields), thermal stability, and liquid crystalline behavior.

The collected experimental data can then be used to build predictive QSPR models using various machine learning algorithms. These models will allow researchers to computationally screen virtual libraries of diphenylpyrimidine derivatives and prioritize the synthesis of candidates with the most promising properties, thereby saving significant time and resources. The development of data-driven QSAR models for other substituted pyrimidines has already demonstrated the power of this approach in predicting biological activity. mdpi.comnih.govresearchgate.netbg.ac.rs

| Model Type | Input Data | Predicted Property | Application |

| QSPR | Molecular descriptors of diphenylpyrimidine derivatives | Photophysical properties, thermal stability | Materials design |

| QSAR | Molecular descriptors of diphenylpyrimidine derivatives | Biological activity | Drug discovery |

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in the synthesis of 2,4-dichloro-5,6-diphenylpyrimidine to ensure high yield and purity?

- Methodological Answer : Key parameters include reaction temperature, solvent polarity, and stoichiometry of reagents. For example, using phosphorus oxychloride as a chlorinating agent requires precise temperature control (80–100°C) to avoid side reactions like over-chlorination. Solvents such as dichloromethane or toluene are preferred due to their inertness and ability to dissolve intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential to isolate the product .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm aromatic proton environments and chlorine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic clusters indicative of chlorine atoms.

- X-ray Crystallography : For unambiguous confirmation of the crystal structure, if single crystals are obtainable .

Q. What are the standard protocols for handling and disposing of chlorinated pyrimidine intermediates like this compound?

- Methodological Answer : Follow strict safety protocols:

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation and direct contact.